4-Chloro-1H-benzo[d]imidazol-2-amine
Overview
Description
4-Chloro-1H-benzo[d]imidazol-2-amine is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Safety and Hazards
Low toxicity by ingestion. When heated to decomposition, it emits toxic vapors of NOx .
Future Directions
Research on imidazole derivatives continues to explore their pharmacological activities and synthetic routes. Investigating their potential applications in drug therapy and addressing antimicrobial resistance remains crucial .
Mechanism of Action
Target of Action
4-Chloro-1H-benzo[d]imidazol-2-amine is a derivative of imidazole, a heterocyclic compound that is known for its broad range of chemical and biological properties . Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and more . .
Mode of Action
It is known that imidazole derivatives can interact with various biological targets due to their versatile chemical structure . The interaction with these targets can lead to changes in cellular processes, which can result in the observed biological activities .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .
Result of Action
It is known that imidazole derivatives can have various effects on cells due to their broad range of biological activities .
Action Environment
It is known that environmental factors can greatly impact the action of a compound .
Properties
IUPAC Name |
4-chloro-1H-benzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGDTHWKGHBYNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597421 | |
Record name | 4-Chloro-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701-14-4 | |
Record name | 4-Chloro-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 701-14-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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